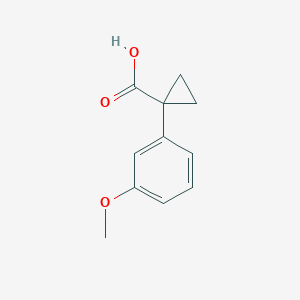

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Description

Key Historical Developments

Modern methods prioritize regioselective and enantioselective syntheses, particularly for pharmaceutical intermediates. The LateCPC project exemplifies contemporary efforts to integrate cyclopropane motifs into complex molecules via C–H activation, bypassing traditional early-stage strategies.

Significance in Organic and Physical Organic Chemistry

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is valued for its structural and electronic properties, which influence its utility in synthetic and medicinal chemistry.

Physical Properties and Reactivity

The cyclopropane ring’s strain (angle strain = 60° vs. ideal 109.5°) and electron-withdrawing effects of the carboxylic acid enhance its susceptibility to nucleophilic and electrophilic attacks. The methoxyphenyl group introduces steric bulk and electron-donating effects, modulating regioselectivity in further functionalization.

Applications in Drug Discovery

Cyclopropanecarboxylic acids are critical in medicinal chemistry for:

- Metabolic Stability : Reduced oxidation of strained cyclopropane rings compared to linear alkanes.

- Conformational Restriction : Defined spatial arrangement enhances target binding affinity.

- Membrane Permeability : Balancing hydrophilicity (carboxylic acid) and lipophilicity (methoxyphenyl).

Relationship to Other Substituted Cyclopropanecarboxylic Acids

This compound belongs to a broader class of cyclopropane derivatives, with structural and functional variations impacting their properties.

Comparative Analysis of Substituted Derivatives

The 3-methoxyphenyl group in the title compound provides a balance between resonance stabilization and steric accessibility, distinguishing it from para-substituted analogs. This positional isomerism significantly affects solubility, bioavailability, and metabolic pathways.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGXVHRWLUXELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651744 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-29-1 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation of Methoxyphenyl Precursors

The core strategy for synthesizing 1-(3-methoxyphenyl)cyclopropanecarboxylic acid involves cyclopropanation of an appropriately substituted phenyl derivative, typically a methoxy-substituted styrene or related alkene. The cyclopropane ring is formed via carbene transfer reactions, often using diazo compounds or halogenated precursors in the presence of metal catalysts.

- Starting materials: 3-methoxy-substituted styrenes or haloalkenes.

- Reagents: Carbene precursors such as diazo compounds or haloalkyl reagents.

- Catalysts: Transition metal complexes, commonly rhodium(II) or copper(I) complexes.

- Conditions: Mild temperatures (0–25°C) to control stereochemistry and yield.

This method provides good stereochemical control and moderate to high yields of cyclopropane products, which can be further oxidized or hydrolyzed to the corresponding carboxylic acids.

Halogenated Intermediate Route with Dehalogenation and Acidification

A patented approach for related cyclopropanecarboxylic acids (such as 1-methylcyclopropanecarboxylic acid) involves the synthesis of 2,2-geminal dihalide intermediates, which undergo dehalogenation and subsequent acidification to yield the target acid. Although this method is described for methyl-substituted cyclopropane acids, it is adaptable to methoxyphenyl derivatives.

- Step 1: Cyclopropylation of methacrylic acid derivatives or nitriles with trihalides under alkaline conditions to form 2,2-geminal dihalide intermediates.

- Step 2: Dehalogenation of the geminal dihalide using metals such as magnesium or sodium to remove halogen atoms.

- Step 3: Acidification of the resulting intermediate to yield the cyclopropanecarboxylic acid.

- High product purity.

- High yield.

- Mild reaction conditions.

- Cost-effective and scalable for industrial production.

- Multiple steps.

- Availability of starting materials may be limited.

Methoxylation and Subsequent Cyclopropanation

For the specific 3-methoxyphenyl substitution, methoxylation of the phenyl ring is performed either before or after cyclopropanation. The methoxy group is introduced through nucleophilic substitution or methylation reactions on hydroxyphenyl precursors.

- Hydroxyphenyl precursor formation: Starting from phenylacetic acid derivatives.

- Methylation: Using methylating agents (e.g., methyl iodide) in the presence of base to convert hydroxy to methoxy.

- Cyclopropanation: As described above, to introduce the cyclopropane ring.

This sequence allows for regioselective substitution and functional group tolerance.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclopropanation via Carbene | 3-Methoxyphenyl alkene | Diazo compounds, Rh(II) catalyst | 65–78 | Good stereocontrol, moderate yield | Requires expensive catalysts |

| Halogenated Intermediate Route | Methacrylic acid derivatives + trihalides | Metal Mg/Na for dehalogenation | 70–85 | High purity, scalable | Multi-step, raw material access |

| Methoxylation then Cyclopropanation | Hydroxyphenyl precursors | Methylating agents, base | 60–75 | Regioselective substitution | Additional methylation step |

Analytical and Research Findings Supporting Preparation

- NMR Spectroscopy: Confirms cyclopropane ring formation and position of methoxy substituent; coupling constants indicate ring strain and substitution pattern.

- X-ray Crystallography: Validates cyclopropane ring geometry and substituent orientation.

- HPLC Purity Analysis: Demonstrates product purity ≥98% after purification.

- Reaction Optimization Studies: Catalyst choice and reaction temperature critically influence yield and stereochemical outcome.

- Industrial Feasibility: Patented methods emphasize mild conditions and simple operations, favoring large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenylcyclopropanecarboxylic acid or 3-formylphenylcyclopropanecarboxylic acid.

Reduction: Formation of 1-(3-methoxyphenyl)cyclopropanol or 1-(3-methoxyphenyl)cyclopropanal.

Substitution: Formation of 1-(3-substituted phenyl)cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity. The cyclopropane ring can also influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

- The 4-methoxy analog (88% yield) is synthesized more efficiently than the 3-chloro derivative (73%) under similar conditions, likely due to the electron-donating methoxy group enhancing reaction stability .

- The 3-methoxy variant achieves 87% yield via recrystallization, suggesting favorable crystallinity for purification .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Key Observations :

Biological Activity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, with the molecular formula , is an organic compound characterized by a cyclopropane ring bonded to a carboxylic acid group and a methoxy-substituted phenyl ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that spirocyclopropanes possess notable antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell walls or interfere with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Cyclopropane derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. The methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further therapeutic development .

Cytotoxicity and Anticancer Activity

Cytotoxic effects against cancer cell lines have also been reported for compounds related to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For example, spirocyclopropanes have been evaluated for their activity against various human tumor cell lines, demonstrating significant cytotoxicity .

The mechanism of action of this compound is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Membrane Disruption : Its structural properties may allow it to integrate into cellular membranes, affecting permeability and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Methoxy group at para position | Antimicrobial |

| 1-(3-Hydroxyphenyl)cyclopropanecarboxylic acid | Hydroxy group instead of methoxy | Anti-inflammatory |

| 1-(3-Methylphenyl)cyclopropanecarboxylic acid | Methyl group instead of methoxy | Cytotoxicity |

This table illustrates the variations in biological activity based on structural differences among similar compounds.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various cyclopropane derivatives, researchers found that this compound exhibited significant cytotoxicity against the RKO cell line. The study utilized assays such as MTT and annexin V staining to assess cell viability and apoptosis rates. Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity Assessment

Another research investigation focused on the anti-inflammatory properties of cyclopropane derivatives. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound. Results demonstrated a marked reduction in pro-inflammatory cytokines (TNF-α, IL-6) compared to control groups, supporting its role as a potential therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, analogous compounds (e.g., 1-(methoxycarbonyl)-2-phenylcyclopropanecarboxylic acid) are synthesized via base-mediated ring-closing reactions under anhydrous conditions . Key steps include:

- Use of potassium carbonate as a base to deprotonate intermediates.

- Tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction efficiency.

- Purification via column chromatography (petroleum ether/ethyl acetate gradient) to achieve >70% yield .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the cyclopropane ring (characteristic δ 1.2–2.5 ppm for ring protons) and methoxy group (δ 3.8–4.0 ppm). Aromatic protons appear as multiplet signals in δ 6.7–7.5 ppm .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) confirm the functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO with [M+H] at 193.0863) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the cyclopropane ring or oxidation of the methoxy group .

- Handling : Use gloveboxes or fume hoods to avoid moisture. Waste must be neutralized with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what structural analogs enhance activity?

- Methodological Answer :

- Biological Probes : Derivatives like 2-methyl-3-phenylcyclopropanecarboxylic acid () are used to study enzyme inhibition (e.g., cyclooxygenase) via competitive binding assays .

- SAR Studies : Fluorine or chlorine substitution at the 4-position (e.g., 1-(3,4-difluorophenyl) analogs) increases metabolic stability by reducing cytochrome P450 interactions .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in acidic or oxidative environments?

- Methodological Answer :

- Acid-Catalyzed Ring-Opening : The cyclopropane ring undergoes strain-driven cleavage in strong acids (e.g., HSO), producing linear dienes. Kinetic studies using H NMR track protonation at the ring’s most substituted carbon .

- Oxidative Stability : Under O, the compound forms epoxides or ketones, depending on the catalyst (e.g., MnO vs. TBHP) .

Q. How can computational modeling predict the compound’s stability in environmental or physiological systems?

- Methodological Answer :

- DFT Calculations : Predict bond dissociation energies (BDEs) for the cyclopropane ring (typically ~65 kcal/mol) and acidity (pKa ~4.2 for the carboxylic group) .

- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability, critical for drug design .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported solubility data (e.g., aqueous vs. organic solvents)?

- Methodological Answer :

- Experimental Validation : Perform shake-flask assays at pH 7.4 (PBS) and 25°C. Conflicting data may arise from polymorphic forms; X-ray crystallography identifies dominant crystal packing .

- Literature Cross-Reference : Compare PubChem (logP ~2.1) vs. Sigma-Aldrich data (logP ~1.8) to assess purity or measurement techniques .

Q. What strategies improve purification of this compound from byproducts like trans-cyclopropane isomers?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate cis/trans isomers .

- Crystallization : Ethanol/water mixtures selectively precipitate the desired isomer based on solubility differences .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 124–126°C | DSC | |

| logP (Octanol-Water) | 1.8–2.1 | Shake-Flask | |

| NMR (δ, CDCl) | 1.4–2.2 ppm (cyclopropane) | 500 MHz H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.